Cy7 diacid(di so3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7 diacid(di so3) is a fluorescent dye belonging to the cyanine dye family. It is known for its near-infrared (NIR) photophysical properties, making it particularly useful in various imaging applications. The compound has a molecular formula of C39H48N2O10S2 and a molecular weight of 768.94 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 diacid(di so3) typically involves the reaction of heptamethine cyanine dyes with sulfonic acid groups. The process includes the following steps:
Formation of the Cyanine Core: The initial step involves the formation of the cyanine core through the condensation of indole derivatives with a suitable aldehyde.
Industrial Production Methods
Industrial production of Cy7 diacid(di so3) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Cy7 diacid(di so3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid groups to thiols.
Substitution: The sulfonic acid groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Cy7 diacid(di so3).
Wissenschaftliche Forschungsanwendungen
Cy7 diacid(di so3) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions.
Biology: Employed in biological imaging, including fluorescence microscopy and flow cytometry.
Medicine: Utilized in medical imaging techniques such as NIR imaging for tumor detection and tracking.
Industry: Applied in the development of advanced imaging devices and sensors
Wirkmechanismus
Cy7 diacid(di so3) exerts its effects primarily through its interaction with biomolecules. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding. This property makes it an excellent fluorescent marker for various biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5.5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.
Cy7.5 diacid: A close analog with slightly different photophysical properties.
Uniqueness
Cy7 diacid(di so3) is unique due to its specific NIR photophysical properties, which provide higher photostability and quantum yield compared to other cyanine dyes. This makes it particularly suitable for applications requiring long-term imaging and high sensitivity .
Eigenschaften
Molekularformel |
C39H48N2O10S2 |
---|---|
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
1-(5-carboxypentyl)-2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C39H48N2O10S2/c1-38(2)30-26-28(52(46,47)48)20-22-32(30)40(24-14-8-12-18-36(42)43)34(38)16-10-6-5-7-11-17-35-39(3,4)31-27-29(53(49,50)51)21-23-33(31)41(35)25-15-9-13-19-37(44)45/h5-7,10-11,16-17,20-23,26-27H,8-9,12-15,18-19,24-25H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51) |
InChI-Schlüssel |
WNPLWUIIOZBFJJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.